4-Bromo-2-methylpyridine 1-oxide

Übersicht

Beschreibung

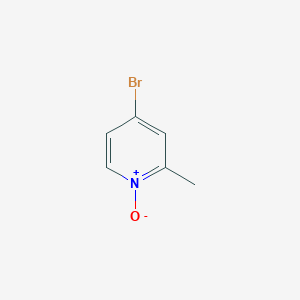

4-Bromo-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyridine 1-oxide typically involves the oxidation of 4-Bromo-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally benign oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-methylpyridine 1-oxide undergoes various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the corresponding pyridine using reducing agents such as zinc and acetic acid.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Zinc and acetic acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 4-Bromo-2-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Bromo-2-methylpyridine 1-oxide is characterized by a molecular formula of and a molecular weight of approximately 188.02 g/mol. Its structure features a pyridine ring with a bromine atom at the 4-position and a methyl group at the 2-position, along with an oxygen atom bonded to the nitrogen, classifying it as an N-oxide. The presence of these functional groups enhances its reactivity and versatility in chemical transformations .

Synthetic Organic Chemistry

Reactivity and Transformations

The compound's unique structural properties allow it to participate in various chemical reactions, primarily due to the increased electron density on the pyridine ring from the N-oxide formation. This reactivity enables it to undergo electrophilic substitution reactions efficiently. The bromine atom at the 4-position further influences its selectivity in synthetic pathways, making it a valuable intermediate in organic synthesis .

Applications in Synthesis

- Starting Material for Complex Molecules : It serves as a precursor for synthesizing crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, alongside side chain oxidation and esterification processes .

- Phenyloxadiazolyl Pyridines : The compound is utilized in preparing phenyloxadiazolyl pyridines, which have potential applications as immunomodulating agents, showcasing its relevance in medicinal chemistry .

Pharmaceuticals

In pharmaceutical research, this compound is recognized for its role as an intermediate in synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in developing drugs targeting specific biological pathways.

Case Study: Immunomodulating Agents

Research indicates that derivatives of this compound can exhibit immunomodulatory properties, making them candidates for further exploration in drug development aimed at enhancing immune responses .

Agrochemicals

The compound also finds applications in agrochemical formulations. Its derivatives are employed as intermediates in synthesizing pesticides and herbicides, contributing to agricultural productivity while addressing pest management challenges.

Summary Table of Applications

| Application Area | Specific Uses | Key Reactions/Processes |

|---|---|---|

| Synthetic Organic Chemistry | Precursor for crown-ester-bipyridines | Sodium/Nickel reductive coupling |

| Synthesis of phenyloxadiazolyl pyridines | Side chain oxidation, esterification | |

| Pharmaceuticals | Intermediate for bioactive compounds | Various synthetic pathways |

| Agrochemicals | Intermediates for pesticides/herbicides | Diverse synthetic methods |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methylpyridine 1-oxide involves its reactivity as an N-oxide. The oxygen atom bonded to the nitrogen increases the electron density on the pyridine ring, making it more reactive towards electrophilic substitution reactions. The bromine atom at the 4-position also influences the reactivity and selectivity of the compound in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-methylpyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.

2-Bromo-5-methylpyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.

4-Bromo-2-cyanopyridine: Contains a cyano group instead of a methyl group, altering its chemical properties and uses.

Uniqueness

4-Bromo-2-methylpyridine 1-oxide is unique due to the presence of both a bromine atom and an N-oxide group, which confer distinct reactivity and potential for diverse applications in synthesis and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in various chemical processes.

Biologische Aktivität

4-Bromo-2-methylpyridine 1-oxide (CAS No. 100367-74-6) is a pyridine derivative characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and an N-oxide functional group. This compound has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and reactivity. This article explores its biological activity, including antibacterial effects, cytotoxicity, and potential applications in drug discovery.

The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions, particularly electrophilic substitutions due to the electron-donating effect of the N-oxide group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including this compound. In a comparative study involving various synthesized pyridine derivatives, it was found that certain compounds exhibited significant antibacterial activity against Escherichia coli. Notably, while specific data on this compound's efficacy is limited, related compounds showed inhibition values up to 91.95% against E. coli .

| Compound | Inhibition Value (%) |

|---|---|

| 4f | 91.95 |

| 4e | ~87.36 |

| 4a | ~87.09 |

These findings suggest that modifications in the pyridine ring can lead to enhanced antibacterial properties.

Cytotoxicity

The cytotoxic effects of pyridine derivatives have also been investigated. In a study assessing the hemolytic activity of newly synthesized pyridine compounds, it was observed that variations in substituents significantly influenced their cytotoxicity against red blood cells (RBCs). For example, one derivative achieved a 19.82% cytotoxicity rate compared to standard drugs . Although specific data for this compound was not detailed, its structural characteristics suggest potential for similar activity.

The mechanism by which this compound exerts its biological effects is primarily linked to its reactivity as an N-oxide. The oxygen atom bonded to nitrogen increases electron density on the pyridine ring, enhancing its reactivity towards electrophiles. This property is critical for its potential interactions with biological targets.

Synthesis and Applications

This compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Research Findings

In addition to its use in synthetic applications, research has indicated that derivatives of this compound can modulate biological pathways relevant to disease processes. For instance, studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways critical for cancer progression .

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSJBNVXAEYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711404 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-74-6 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.